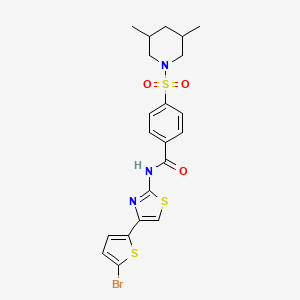

![molecular formula C21H20FN3O3S2 B2451034 3-(4-fluorophénylsulfonamido)-N-(6-méthyl-4,5,6,7-tétrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 898466-34-7](/img/structure/B2451034.png)

3-(4-fluorophénylsulfonamido)-N-(6-méthyl-4,5,6,7-tétrahydrobenzo[d]thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

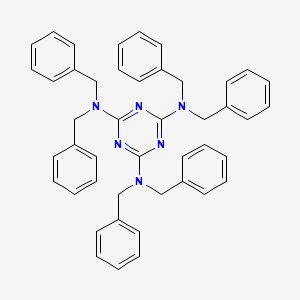

3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide is a complex organic compound notable for its potential applications in medicinal chemistry. It features a unique combination of a fluorophenyl group, a sulfonamide linkage, and a tetrahydrobenzothiazole moiety, which endows it with a variety of chemical and biological properties.

Applications De Recherche Scientifique

Chemistry

The compound is used as a versatile building block in organic synthesis, facilitating the construction of more complex molecules.

Biology

In biological research, it's employed in studying enzyme interactions and receptor binding due to its structural similarity to bioactive molecules.

Medicine

Medicinal applications include its role as a potential lead compound in the development of anti-inflammatory, antimicrobial, and anticancer drugs.

Industry

In industrial chemistry, it serves as an intermediate in the synthesis of dyes, agrochemicals, and specialty chemicals.

Mécanisme D'action

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . It binds to these kinases, inhibiting their activity and thus preventing the phosphorylation and subsequent deactivation of PTEN .

Biochemical Pathways

The inhibition of CK2 and GSK3β by the compound affects the PTEN pathway . PTEN is a tumor suppressor protein that is deactivated when phosphorylated by CK2 and GSK3β . By inhibiting these kinases, the compound prevents PTEN deactivation, thereby potentially inhibiting tumor growth .

Result of Action

The result of the compound’s action is the prevention of PTEN deactivation . This could potentially lead to the inhibition of tumor growth, given PTEN’s role as a tumor suppressor .

Analyse Biochimique

Biochemical Properties

The compound 3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has been identified as a potential dual kinase inhibitor against CK2 and GSK3β . It interacts with these enzymes, which are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, causing its deactivation . The compound’s presence can inhibit both kinases simultaneously, preventing PTEN deactivation more efficiently .

Cellular Effects

The compound’s interaction with CK2 and GSK3β enzymes influences cell function by affecting the phosphorylation status of PTEN, a key player in cell signaling pathways . This can impact gene expression and cellular metabolism, as PTEN is known to play a crucial role in these processes .

Molecular Mechanism

The molecular mechanism of action of 3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide involves binding interactions with the CK2 and GSK3β enzymes . By inhibiting these enzymes, the compound prevents the phosphorylation and subsequent deactivation of PTEN . This can lead to changes in gene expression and cellular metabolism .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Initial Formation: : The synthesis typically begins with the preparation of the 4-fluorophenylsulfonamide derivative through sulfonation reactions.

Benzo[d]thiazole Synthesis: : Concurrently, the benzo[d]thiazole ring system is synthesized via cyclization reactions.

Coupling Reaction: : These two intermediates are then coupled using amide bond-forming reactions, often under catalytic conditions with agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of base (DIPEA, N,N-Diisopropylethylamine).

Industrial Production Methods

The scale-up to industrial production involves optimizing the aforementioned reactions to enhance yield and purity. Continuous-flow synthesis is often employed to maintain consistent reaction conditions and improve safety during large-scale manufacturing.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes

Oxidation: : The compound is susceptible to oxidative cleavage, particularly at the benzylic positions.

Reduction: : Reduction reactions often target the sulfonamide group, leading to the formation of amines.

Substitution: : Both electrophilic and nucleophilic substitutions can occur, especially at the fluorophenyl and benzo[d]thiazole rings.

Common Reagents and Conditions

Oxidation: : Typical oxidizing agents include KMnO₄ (potassium permanganate) and H₂O₂ (hydrogen peroxide).

Reduction: : Common reducing agents include LiAlH₄ (lithium aluminum hydride) and NaBH₄ (sodium borohydride).

Substitution: : Conditions vary, but include halogenation reagents like NBS (N-bromosuccinimide) for electrophilic substitutions.

Major Products Formed

Oxidation often yields sulfonic acids or benzamide derivatives.

Reduction can produce various amines or hydroxylated products.

Substitution reactions lead to halogenated compounds or modified benzo[d]thiazole derivatives.

Comparaison Avec Des Composés Similaires

Uniqueness

Compared to similar compounds, 3-(4-fluorophenylsulfonamido)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide's combination of a fluorophenyl group and sulfonamide linkage offers unique electronic and steric properties, enhancing its binding affinity and specificity.

List of Similar Compounds

4-fluorophenylsulfonamido-N-(4-methylbenzothiazol-2-yl)benzamide

3-(3-chlorophenylsulfonamido)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide

4-(4-fluorophenyl)-N-(tetrahydrobenzothiazol-2-yl)benzenesulfonamide

This comprehensive overview should give you a solid understanding of the compound and its significance across various fields. Anything else I can add or clarify?

Propriétés

IUPAC Name |

3-[(4-fluorophenyl)sulfonylamino]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O3S2/c1-13-5-10-18-19(11-13)29-21(23-18)24-20(26)14-3-2-4-16(12-14)25-30(27,28)17-8-6-15(22)7-9-17/h2-4,6-9,12-13,25H,5,10-11H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFCKPZEVFOLOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

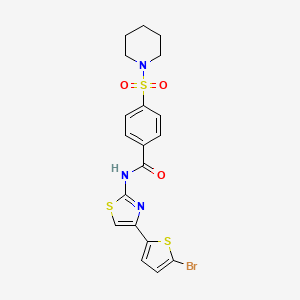

![2-(benzylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2450955.png)

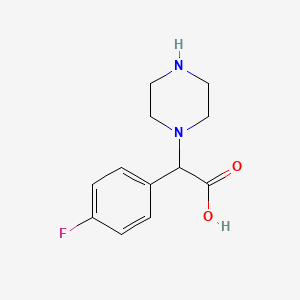

![2-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2450958.png)

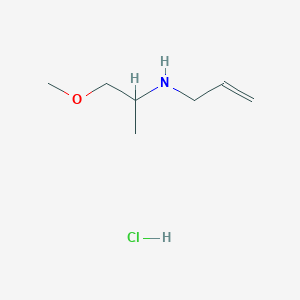

![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2450959.png)

![N-[1-(3-chloro-4-fluorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2450960.png)

![2-Methoxy-1-[(2S)-oxolan-2-yl]ethanone](/img/structure/B2450961.png)

![(2S)-N-phenyl-1-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfonylpyrrolidine-2-carboxamide](/img/structure/B2450963.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2450969.png)

![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide](/img/structure/B2450971.png)